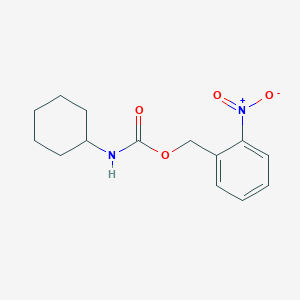

2-Nitrobenzyl cyclohexylcarbamate

Beschreibung

BenchChem offers high-quality 2-Nitrobenzyl cyclohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrobenzyl cyclohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-nitrophenyl)methyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCHQONLVUNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259994 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119137-03-0 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119137-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Nitrobenzyl Cyclohexylcarbamate

A Latent Photobase Generator for Lithography and Polymer Synthesis[1]

Executive Summary

2-Nitrobenzyl cyclohexylcarbamate (CAS: 119137-03-0) serves as a high-fidelity Photobase Generator (PBG).[1] Unlike photoacid generators (PAGs) which are ubiquitous in semiconductor manufacturing, PBGs like this compound release a strong organic base (cyclohexylamine) upon exposure to ultraviolet radiation.[1] This "caged" functionality allows for spatiotemporal control over base-catalyzed reactions, making it a critical reagent in pitch-division photolithography , dual-tone photoresist formulations , and the light-initiated Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs).[1]

This guide details the physicochemical properties, synthesis, photochemical mechanism, and validated experimental protocols for utilizing 2-nitrobenzyl cyclohexylcarbamate in high-precision chemical applications.[1]

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate |

| CAS Number | 119137-03-0 |

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 278.31 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 102.0 – 106.0 °C |

| Solubility | Soluble in THF, Acetonitrile, DCM; Insoluble in Water |

| Absorption Max | λ_max ≈ 254 nm (THF); Significant absorption at 300–350 nm |

| Purity Grade | Typically ≥98% (HPLC) for lithographic applications |

Mechanism of Action: Photochemical Uncaging

The utility of 2-nitrobenzyl cyclohexylcarbamate lies in its ability to remain chemically inert ("caged") in the dark while undergoing efficient cleavage upon UV excitation.[1] The mechanism follows a Norrish Type II intramolecular rearrangement.[1]

The Photolytic Pathway[1][2][3]

-

Excitation: Absorption of a photon (hν) excites the nitrobenzyl chromophore to a singlet excited state, which undergoes intersystem crossing to a triplet state.[1]

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a chemically reactive aci-nitro tautomer.[1][4]

-

Rearrangement: The aci-nitro intermediate cyclizes to form a five-membered isoxazole-fused ring (hemiacetal).[1]

-

Collapse: This unstable intermediate collapses, cleaving the benzylic C-O bond to release 2-nitrosobenzaldehyde and cyclohexylcarbamic acid .[1]

-

Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing CO₂ and the free base, cyclohexylamine .[1]

Figure 1: The Norrish Type II photochemical cascade leading to amine release.[1]

Synthesis Protocol

While commercially available, high-purity applications often require fresh synthesis to avoid background amine contamination from thermal degradation.[1]

Method: Nucleophilic Acyl Substitution (Isocyanate Route) Yield: ~85-95%[1]

Reagents

-

2-Nitrobenzyl alcohol (1.0 eq)[1]

-

Cyclohexyl isocyanate (1.1 eq)[1]

-

Dibutyltin dilaurate (DBTL) (0.1 mol% - Catalyst)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene[1]

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).

-

Dissolution: Dissolve 2-nitrobenzyl alcohol (15.3 g, 100 mmol) in 100 mL of anhydrous THF.

-

Addition: Add DBTL (approx. 2-3 drops) to the solution.

-

Reaction: Add cyclohexyl isocyanate (13.7 g, 110 mmol) dropwise via a syringe or addition funnel over 15 minutes.

-

Incubation: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (Hexane/Ethyl Acetate 3:1) until the alcohol starting material is consumed.[1]

-

Workup: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude solid.

-

Purification: Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture.

-

Validation: Confirm structure via ¹H-NMR (look for the disappearance of the alcohol -OH proton and appearance of the carbamate -NH signal at ~4.8 ppm).

Figure 2: Synthesis via isocyanate addition, avoiding the use of corrosive chloroformates.[1]

Experimental Applications

Protocol A: Pitch Division Photolithography

In this application, the compound acts as a base generator to neutralize excess acid in "dual-tone" photoresists, allowing for the printing of features smaller than the diffraction limit of the light source.[1]

-

Formulation:

-

Matrix: Poly(hydroxystyrene) based resin.[1]

-

PAG: Triphenylsulfonium triflate (Acid Generator).[1]

-

PBG: 2-Nitrobenzyl cyclohexylcarbamate (Base Generator).[1][5]

-

Ratio: The molar concentration of PBG must be optimized relative to the PAG (typically PBG > PAG loading) to create a "base-rich" region in low-exposure zones.[1]

-

-

Coating: Spin-coat the formulation onto a silicon wafer (2000 rpm, 60s) and soft-bake at 100°C for 90s.

-

Exposure: Expose using a 248 nm (KrF) stepper.

-

Development: Develop in 0.26N TMAH. The result is a frequency-doubled pattern (pitch division).[1]

Protocol B: Photo-Initiated Polymerization (ROP)

Using light to trigger the polymerization of polypeptides.[1][3]

-

Monomer Prep: Dissolve γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) in anhydrous dioxane.

-

Initiator Addition: Add 2-nitrobenzyl cyclohexylcarbamate (1-5 mol% relative to monomer).

-

Deoxygenation: Purge the solution with N₂ for 15 minutes.

-

Initiation: Irradiate the solution with a UV lamp (365 nm, ~10 mW/cm²).[1]

-

Observation: The release of cyclohexylamine initiates the nucleophilic attack on the NCA ring, starting the polymerization chain.[1]

-

-

Kinetics: Monitor the loss of NCA anhydride peaks (1785, 1855 cm⁻¹) via FTIR.

Kinetic Characterization & Troubleshooting

To validate the efficiency of the PBG in your specific system, perform a UV-Vis Photolysis Assay .[1]

-

Setup: Prepare a 10⁻⁴ M solution of the carbamate in Acetonitrile.

-

Irradiation: Expose to 254 nm or 365 nm light in 10-second intervals.

-

Analysis:

-

Decrease: Monitor the absorption band at ~260 nm (parent nitrobenzyl).

-

Increase: Monitor the appearance of a new red-shifted band (>300 nm) corresponding to the 2-nitrosobenzaldehyde byproduct.

-

Isosbestic Points: Clear isosbestic points indicate a clean conversion without secondary side reactions.[1]

-

Common Issues:

-

Yellowing: The formation of nitrosobenzaldehyde turns the solution yellow.[1] This is normal but can act as an internal filter, slowing down the reaction at high conversions.[1]

-

Premature Hydrolysis: If free amine is detected in the dark, ensure the solvent is strictly anhydrous.[1] Carbamates are generally stable, but trace acids/bases can catalyze thermal hydrolysis.[1]

References

-

Smolecule . (2023).[1] 2-Nitrobenzyl cyclohexylcarbamate | 119137-03-0.[1][6][7][8][9][10] Smolecule Product Database. Link

-

TCI Chemicals . (n.d.).[1] 2-Nitrobenzyl Cyclohexylcarbamate Product Specification. Tokyo Chemical Industry.[1] Link

-

Willson, C. G., et al. (2008).[1] Synthesis and Characterization of Photobase Generators for Pitch Division Photolithography. University of Texas at Austin.[1] Link

-

Kočman, A., et al. (2025).[1][3] Photoinduced Ring‐Opening Polymerization of N‐Carboxyanhydrides. Angewandte Chemie International Edition. Link[1]

-

ChemScene . (n.d.).[1] 2-Nitrobenzyl cyclohexylcarbamate MSDS and Properties. ChemScene. Link

Sources

- 1. Buy 2-Nitrobenzyl cyclohexylcarbamate | 119137-03-0 [smolecule.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. testing.chemscene.com [testing.chemscene.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-Nitrobenzyl Cyclohexylcarbamate | 119137-03-0 | TCI AMERICA [tcichemicals.com]

- 10. US10366887B2 - Method of using chemically patterned guide layers in chemoepitaxy directing of block co-polymers - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Nitrobenzyl cyclohexylcarbamate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Nitrobenzyl cyclohexylcarbamate, a significant compound in the field of photolabile protecting groups (PPGs). We will delve into its core chemical and physical properties, detail validated synthesis and characterization protocols, and explore its primary application as a "caged" amine, releasable upon UV irradiation. The underlying photochemical mechanism, a cornerstone of its function, is elucidated with detailed diagrams. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule for applications ranging from materials science to the spatiotemporal control of biological processes.

Introduction: The Power of Light in Chemical Control

In complex chemical syntheses and sensitive biological systems, the ability to control the timing and location of a reaction is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are molecular tools that offer this precise control.[1] These groups temporarily mask a reactive functional group on a molecule, rendering it inert until a specific wavelength of light is applied.[1][2] Upon irradiation, the PPG cleaves, releasing the active molecule "on-demand" in a traceless manner.[2]

The ortho-nitrobenzyl (ONB) moiety is one of the most robust and widely utilized classes of PPGs due to its synthetic accessibility, stability under physiological conditions, and reliable photocleavage.[3][4] 2-Nitrobenzyl cyclohexylcarbamate is a prime example of this class, where the ONB group is used to "cage" a cyclohexylamine molecule via a carbamate linkage. Irradiation with UV light triggers a well-defined intramolecular rearrangement, leading to the release of free cyclohexylamine, carbon dioxide, and a 2-nitrosobenzaldehyde byproduct.[5] This controlled release of a primary amine makes it a valuable compound for applications such as photo-initiated polymerization and the controlled activation of amine-containing drugs or biological probes.[6][7]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its successful application and characterization. 2-Nitrobenzyl cyclohexylcarbamate is a white to light yellow crystalline solid under standard conditions.[6]

Core Properties

The key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [6][8] |

| Molecular Weight | 278.30 g/mol | [8][9] |

| Appearance | White to Light yellow powder/crystal | |

| Melting Point | 102 - 106 °C | [6] |

| CAS Number | 119137-03-0 | [8][9] |

| Maximum UV Absorption (λ_max) | ~254 nm (in THF) | [6] |

| Solubility | Soluble in ethanol, ether, benzene; slightly soluble in water. | [10] |

Spectroscopic Profile

Spectroscopic analysis is the gold standard for confirming the identity and purity of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. Key expected signals for 2-Nitrobenzyl cyclohexylcarbamate would include:

-

Aromatic protons on the nitrobenzyl ring (typically in the 7.5-8.2 ppm range).

-

A singlet for the benzylic methylene protons (-O-CH₂-Ar) (around 5.4-5.6 ppm).

-

Signals for the cyclohexyl ring protons, which will appear as complex multiplets in the aliphatic region (1.0-3.5 ppm).

-

A signal for the carbamate N-H proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals all unique carbon environments. Expected signals include those for the carbamate carbonyl (~155 ppm), aromatic carbons (~124-148 ppm), the benzylic carbon (~65 ppm), and the aliphatic carbons of the cyclohexyl ring.[11]

-

IR (Infrared) Spectroscopy: IR spectroscopy identifies characteristic functional groups. Key vibrational bands for this molecule are:

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (278.30).[13]

Synthesis and Characterization

The synthesis of 2-Nitrobenzyl cyclohexylcarbamate is a straightforward and reliable process, typically achieved through nucleophilic acyl substitution.[6] The choice of this method is based on the high reactivity of chloroformates or isocyanates with primary amines, leading to high yields of the desired carbamate product.

Synthetic Pathways

There are two common and effective methods for its preparation.

Method A: From 2-Nitrobenzyl Chloroformate

This is a highly efficient route that involves the reaction of a commercially available or freshly prepared chloroformate with the amine.[5]

Figure 1: General workflow for synthesis from 2-nitrobenzyl chloroformate.

Method B: From 2-Nitrobenzyl Alcohol

This alternative route avoids the use of the more hazardous chloroformate by reacting 2-nitrobenzyl alcohol directly with cyclohexyl isocyanate.[6]

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating through clear checkpoints and analytical verification.

-

Reagent Preparation:

-

In a round-bottom flask, dissolve 2-nitrobenzyl chloroformate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive chloroformate.

-

In a separate addition funnel, prepare a solution of cyclohexylamine (1.05 eq) in anhydrous DCM.

-

-

Reaction:

-

Cool the chloroformate solution to 0°C in an ice bath. This is done to control the initial exothermic reaction upon addition of the amine.

-

Add the cyclohexylamine solution dropwise over 30 minutes with vigorous stirring.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

-

Monitoring and Validation:

-

The reaction progress must be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase would be 30% ethyl acetate in hexanes. The disappearance of the starting chloroformate spot and the appearance of a new, higher Rf product spot indicates reaction completion. A co-spot of the starting material and reaction mixture should be run to confirm identity.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to neutralize), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.[6]

-

-

Final Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with established literature values. The melting point should also be determined and should fall within the expected range of 102-106°C.[6]

-

Mechanism of Photolytic Cleavage

The utility of 2-Nitrobenzyl cyclohexylcarbamate hinges on its photochemical cleavage mechanism. This process is a classic example of a Norrish Type II-like reaction, which proceeds through an intramolecular hydrogen abstraction.[2]

Upon absorption of a photon of UV light (typically ~320-365 nm), the nitro group is promoted to an excited state.[14] This excited state is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[1][2] This intermediate then undergoes a series of rapid intramolecular rearrangements, culminating in the release of the protected cyclohexylamine, carbon dioxide, and the formation of 2-nitrosobenzaldehyde as a byproduct.[5][15]

Figure 2: Simplified pathway of the photocleavage mechanism.

The quantum yield of this process—the efficiency with which absorbed photons lead to product formation—can be influenced by the solvent and the presence of substituents on the aromatic ring.[2] For instance, adding electron-donating groups can sometimes red-shift the absorption maximum and improve cleavage efficiency.[2]

Applications in Research and Development

The ability to release a primary amine with spatiotemporal control makes 2-Nitrobenzyl cyclohexylcarbamate and its analogs valuable in several advanced applications.

-

Photobase Generators: In materials science, particularly in photolithography and 3D printing, these compounds act as photobase generators.[6] Upon irradiation of a polymer film containing the compound, the released amine acts as a catalyst for anionic polymerization or cross-linking, allowing for the light-defined patterning of materials.[7]

-

Caged Compounds in Biology: In drug development and cell biology, the nitrobenzyl group can be used to "cage" an amine on a bioactive molecule, rendering it temporarily inactive.[3] The molecule can be delivered to a biological system, and its activity can be switched on at a precise time and location (e.g., within a specific tissue or even a single cell) by focused light. This allows for the study of dynamic biological processes with minimal off-target effects.[3][15]

-

Controlled Drug Release: This technology is being explored for targeted drug delivery systems. A prodrug containing a caged amine can be administered systemically, but it will only become therapeutically active when irradiated, for instance, at the site of a tumor, thereby reducing systemic toxicity.[4]

Advantages and Limitations

Advantages:

-

High Stability: The carbamate linkage is stable to a wide range of chemical conditions, allowing for its use in multi-step syntheses.[3]

-

Clean Cleavage: The photochemical reaction is efficient and does not require any chemical reagents for deprotection.[2]

-

Spatiotemporal Control: Light offers unparalleled precision in controlling where and when the deprotection event occurs.[1]

Limitations:

-

UV Light Requirement: The use of UV light can be damaging to living cells and has limited tissue penetration, which can be a constraint for in vivo applications.[3]

-

Byproduct Formation: The 2-nitrosobenzaldehyde byproduct can sometimes react with other nucleophiles in the system, which needs to be considered in experimental design.[10]

-

Slow Release Rate: Compared to some newer PPGs, the release kinetics of nitrobenzyl compounds can be relatively slow.[4]

Conclusion

2-Nitrobenzyl cyclohexylcarbamate is a foundational molecule in the field of photoremovable protecting groups. Its robust chemistry, straightforward synthesis, and reliable photocleavage mechanism have established it as a workhorse compound for applications requiring the light-controlled release of amines. While newer generations of PPGs are being developed to address limitations such as the need for UV light, the fundamental principles demonstrated by the 2-nitrobenzyl scaffold continue to inform the design of next-generation tools for chemistry, materials science, and biology. This guide has provided the core technical knowledge required for its effective synthesis, characterization, and application.

References

-

Kollár, T., et al. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health (NIH). [Link]

-

Grajales, M., et al. (2023, April 20). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. [Link]

-

ResearchGate. (2025, August 10). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

-

Cameron, J. F., & Fréchet, J. M. J. (2025, August 6). Photogeneration of Organic Bases from o-Nitrobenzyl-Derived Carbamates. ResearchGate. [Link]

-

ResearchGate. (n.d.). IR spectra of N-cyclohexyl-o-nitrophenylcarbamate. [Link]

-

Kočman, A., et al. (2025, December). Photoinduced Ring-Opening Polymerization of N-Carboxyanhydrides for the Preparation of Cross-Linked Polypeptide Gels. ResearchGate. [Link]

-

Fields, G. B. (n.d.). 2.4 Photocleavable Protecting Groups. [Link]

-

Journal of High School Science. (n.d.). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]

-

CP Lab Safety. (n.d.). 2-Nitrobenzyl Cyclohexylcarbamate. [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP. [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-Nitrobenzyl cyclohexylcarbamate | 119137-03-0 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 2-Nitrobenzaldehyde | 552-89-6 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Nitrobenzyl Cyclohexylcarbamate: A Photolabile Gateway to Controlled Base Release

Abstract

This technical guide provides a comprehensive overview of 2-Nitrobenzyl cyclohexylcarbamate (CAS No. 119137-03-0), a pivotal molecule in the field of photopolymerization and organic synthesis. This compound functions as a high-efficiency photobase generator (PBG), leveraging the classic o-nitrobenzyl photorearrangement to release a strong amine base, cyclohexylamine, upon exposure to ultraviolet radiation. This light-induced control allows for exceptional spatial and temporal command over chemical reactions, a critical capability in advanced manufacturing and research. We will delve into its core physicochemical properties, a detailed synthesis protocol, the intricate mechanism of its photo-activation, and a practical guide to its application in photo-initiated anionic polymerization. This document is intended for researchers, chemists, and drug development professionals seeking to harness the power of photolabile protecting groups for innovative applications.

Core Compound Properties and Specifications

2-Nitrobenzyl cyclohexylcarbamate is a crystalline solid that is stable under standard laboratory conditions in the absence of light.[1] Its structure uniquely combines a UV-sensitive 2-nitrobenzyl chromophore with a carbamate-protected cyclohexylamine.[2] This design is central to its function as a "caged" base, which remains inert until triggered by a specific wavelength of light.

| Property | Value | Source(s) |

| CAS Number | 119137-03-0 | [3] |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [2] |

| Molecular Weight | 278.31 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 102 - 106 °C | [2] |

| UV Absorption (λ_max_) | 254 nm (in THF) | [2] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in common organic solvents; limited solubility in water. |

Synthesis and Characterization

The synthesis of 2-Nitrobenzyl cyclohexylcarbamate is achieved through a robust and straightforward nucleophilic addition reaction between 2-nitrobenzyl alcohol and cyclohexyl isocyanate.[2] The causality behind this choice is the high reactivity of the isocyanate group toward the hydroxyl group of the alcohol, forming a stable carbamate linkage.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of 2-Nitrobenzyl cyclohexylcarbamate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for carbamate synthesis.

-

Preparation : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-nitrobenzyl alcohol (10.0 g, 65.3 mmol).

-

Solvation : Add 100 mL of anhydrous toluene to the flask to dissolve the alcohol.

-

Reactant Addition : Slowly add cyclohexyl isocyanate (8.18 g, 8.6 mL, 65.3 mmol, 1.0 eq.) to the stirred solution at room temperature.

-

Reaction : Heat the reaction mixture to 80°C and maintain for 3-6 hours. The causality for heating is to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

-

Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-nitrobenzyl alcohol spot indicates reaction completion.

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield the final product.

Characterization

The structural integrity of the synthesized 2-Nitrobenzyl cyclohexylcarbamate must be validated through standard analytical techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum is critical for confirming the presence of key functional groups. For a closely related compound, N-cyclohexyl-o-nitrophenylcarbamate, characteristic peaks are observed for N-H stretching (3100-3600 cm⁻¹) and carbonyl (C=O) stretching (1600-1800 cm⁻¹).[4] For 2-nitrophenyl carbamate, key stretches are observed at 3358 cm⁻¹ (-NH), 1719 cm⁻¹ (>C=O), and 1346 cm⁻¹ (-CN).[5] Similar strong absorbances for the carbamate C=O (around 1700 cm⁻¹), N-H (around 3300 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1520 and 1340 cm⁻¹) would be expected.

-

Melting Point Analysis : A sharp melting point within the literature range of 102-106 °C is a strong indicator of high purity.[2]

Mechanism of Photorelease: A Light-Triggered Transformation

The functionality of 2-Nitrobenzyl cyclohexylcarbamate hinges on the well-documented o-nitrobenzyl photorearrangement, a process that proceeds with high quantum efficiency.[6] The quantum yield for the photogeneration of cyclohexylamine from related o-nitrobenzyl carbamates has been reported to be in the range of 0.11 to 0.62 when irradiated at 254 nm, indicating a highly efficient photochemical transformation.[6]

Upon absorption of a photon (typically UV light < 400 nm), the nitro group is excited.[6] This leads to an intramolecular hydrogen abstraction from the adjacent benzylic carbon, forming a transient aci-nitro intermediate. This intermediate then undergoes a rapid, irreversible rearrangement to release the protected amine (cyclohexylamine), carbon dioxide, and 2-nitrosobenzaldehyde as a byproduct.[4][6]

Caption: Simplified mechanism of photobase generation from 2-Nitrobenzyl cyclohexylcarbamate.

Applications in Research and Development

The primary application for 2-Nitrobenzyl cyclohexylcarbamate is as a Photobase Generator (PBG) for photo-initiated anionic polymerization.[7] In this role, it provides a powerful method to initiate polymerization reactions with high precision, as the catalytic base is only generated in areas exposed to light.

Application Workflow: Photo-initiated Anionic Polymerization

This workflow is essential for applications where curing or solidification of a resin needs to be confined to specific patterns, such as in 3D printing, microfluidics, and the manufacturing of photoresists.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Nitrobenzyl cyclohexylcarbamate

This guide provides a comprehensive overview of the synthesis, characterization, and handling of 2-Nitrobenzyl cyclohexylcarbamate, a significant compound in the field of photolabile protecting groups. Designed for researchers and drug development professionals, this document delves into the core chemical principles, offers detailed experimental protocols, and emphasizes the critical safety measures necessary for a successful and secure synthesis.

Introduction: The Significance of Photolabile Protection

2-Nitrobenzyl cyclohexylcarbamate belongs to a class of molecules known as photolabile protecting groups (PPGs), or "caged" compounds.[1][2] The core utility of the 2-nitrobenzyl moiety is its ability to be cleaved upon exposure to UV light (typically >300 nm), releasing the protected molecule—in this case, cyclohexylamine—with high spatial and temporal control.[2][3] This "on-demand" release mechanism is invaluable in a multitude of applications, from the controlled activation of bioactive molecules in biological systems to the precise fabrication of materials in photolithography.[4] The carbamate linkage itself is a robust and versatile functional group, widely employed in medicinal chemistry and materials science.[5]

This guide will explore the most practical and reliable methods for synthesizing this compound, focusing on causality, procedural integrity, and safety.

Synthetic Strategy: A Tale of Two Nucleophiles

The synthesis of 2-Nitrobenzyl cyclohexylcarbamate can be approached from two primary retrosynthetic pathways. The choice between them hinges on reagent availability, scalability, and, most importantly, the hazards associated with the key electrophiles.

-

Route A: Isocyanate Addition. This is the most direct and often preferred method. It involves the nucleophilic addition of 2-nitrobenzyl alcohol to cyclohexyl isocyanate. This pathway is advantageous due to its simplicity and the avoidance of highly toxic reagents like phosgene or its surrogates.[3][6]

-

Route B: Chloroformate Substitution. This classic carbamate synthesis involves the reaction of cyclohexylamine with 2-nitrobenzyl chloroformate. While effective, this route necessitates the prior synthesis or procurement of 2-nitrobenzyl chloroformate, a reagent that is typically prepared using highly hazardous chemicals such as phosgene or triphosgene.[7] Due to these significant safety concerns, this guide will present Route A as the primary recommended protocol.

The fundamental mechanistic difference is the nature of the nucleophile and electrophile. In Route A, the alcohol is the nucleophile attacking the electrophilic carbonyl carbon of the isocyanate. In Route B, the amine is the nucleophile attacking the electrophilic carbonyl carbon of the chloroformate in a nucleophilic acyl substitution.[8]

Part 1: Recommended Protocol - Synthesis via Isocyanate Addition

This method stands as the more accessible and safer approach for laboratory-scale synthesis. The reaction proceeds cleanly, often with the aid of a mild base catalyst to activate the alcohol nucleophile.

Causality of Experimental Design

The core of this synthesis is the reaction between the hydroxyl group of 2-nitrobenzyl alcohol and the highly electrophilic carbon of the isocyanate group.

-

Solvent Choice: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the reactants without participating in the reaction. Dichloromethane is often preferred for its ease of removal during workup.

-

Catalysis: While the reaction can proceed uncatalyzed, a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or a stronger base like methyllithium in trace amounts, can significantly accelerate the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity.[3]

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic addition and then allowed to warm to room temperature to ensure completion. This moderation prevents the formation of side products.

-

Purification: The product, 2-Nitrobenzyl cyclohexylcarbamate, is a stable solid with a defined melting point (102-106°C), making recrystallization an effective method for purification.[6] A solvent system like ethanol/water or ethyl acetate/hexanes is commonly used.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-Nitrobenzyl cyclohexylcarbamate via the isocyanate route.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-nitrobenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

-

Reagent Addition: Slowly add cyclohexyl isocyanate (1.05 eq) to the cooled solution dropwise via syringe over 5 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed (typically 2-12 hours).[6]

-

Work-up: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.[9] Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layer sequentially with water (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Nitrobenzyl cyclohexylcarbamate as a white to pale yellow solid.

-

Characterization: Dry the purified product under vacuum and characterize by determining its melting point and acquiring NMR, IR, and mass spectrometry data to confirm its identity and purity.

Data Summary Table

| Parameter | Value | Purpose/Justification |

| Reactants | ||

| 2-Nitrobenzyl Alcohol | 1.0 eq | The nucleophilic backbone of the PPG. |

| Cyclohexyl Isocyanate | 1.05 eq | The electrophile; a slight excess ensures complete consumption of the limiting reagent. |

| Solvent | ||

| Dichloromethane (DCM) | Anhydrous, ~0.2 M | Aprotic solvent to dissolve reactants without interference. |

| Conditions | ||

| Temperature | 0 °C to Room Temp. | Controls initial exotherm and drives the reaction to completion. |

| Reaction Time | 2 - 12 hours | Monitored by TLC for completion. |

| Expected Product | ||

| Molecular Formula | C₁₄H₁₈N₂O₄ | [6][10] |

| Molecular Weight | 278.31 g/mol | [6][10] |

| Melting Point | 102 - 106 °C | Key physical property for identity confirmation.[6] |

| Expected Yield | >80% | Typical for this type of addition reaction. |

Part 2: Characterization and Validation

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 2-nitrobenzyl group, the benzylic protons (a singlet around 5.4 ppm), the protons of the cyclohexyl ring, and the N-H proton of the carbamate (a broad singlet).

-

¹³C NMR Spectroscopy: The carbon NMR will display a key signal for the carbamate carbonyl carbon around 155 ppm, in addition to the aromatic and aliphatic carbons.

-

Infrared (IR) Spectroscopy: Look for a strong C=O stretch for the carbamate carbonyl group (approx. 1680-1720 cm⁻¹), an N-H stretch (approx. 3300-3500 cm⁻¹), and strong peaks for the nitro group (approx. 1520 and 1340 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ or related adducts (e.g., [M+H]+ or [M+Na]+) corresponding to the calculated molecular weight of 278.31.

-

Melting Point (MP): A sharp melting point within the expected range of 102-106 °C is a strong indicator of purity.[6]

Part 3: Critical Safety & Handling

Scientific integrity demands an unwavering commitment to safety. The reagents used in this synthesis, though less hazardous than those in the chloroformate route, require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[11][12][13]

-

Ventilation: All operations should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and any volatile reagents.[11][14]

-

Reagent-Specific Hazards:

-

Cyclohexyl Isocyanate: Isocyanates are potent respiratory and skin sensitizers and are lachrymatory. Avoid inhalation and skin contact. They react with water and other nucleophiles; handle in a dry environment.

-

Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.[11]

-

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines.

Conclusion

The synthesis of 2-Nitrobenzyl cyclohexylcarbamate via the isocyanate addition pathway represents a reliable, efficient, and relatively safe method for producing this valuable photolabile compound. By understanding the chemical principles behind each step, adhering strictly to the detailed protocol, and prioritizing safety, researchers can confidently prepare this versatile tool for applications in advanced organic synthesis, chemical biology, and materials science.

References

- Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor. Organic Chemistry Frontiers (RSC Publishing).

- Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl) ethyl) Carbamate Protected α,-Diamines. SciSpace.

- Photolabile Protecting Groups: Structure and Reactivity | Request PDF. ResearchGate.

- Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor. RSC Publishing. (2019-10-14).

- CN103641722A - Production method for 2-nitrobenzyl bromide. Google Patents.

- SAFETY DATA SHEET - 4-Nitrobenzyl chloroformate. Fisher Scientific.

- 4-Nitrobenzyl chloroformate | 4457-32-3. Benchchem.

- SAFETY DATA SHEET - Chloroform. Spectrum Chemical. (2022-03-01).

- KR800001262B1 - Process for the preparation of 2-nitrobenzaldehyde. Google Patents.

- Photolabile protecting group. Wikipedia.

- SAFETY DATA SHEET - 4,5-Dimethoxy-2-nitrobenzyl chloroformate. Fisher Scientific.

- Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate. LookChem.

- Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH.

- Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. ACS Omega - ACS Publications. (2022-02-01).

- Buy 2-Nitrobenzyl cyclohexylcarbamate | 119137-03-0. Smolecule. (2023-08-15).

- 4-Nitrobenzyl chloroformate - Safety Data Sheet. ChemicalBook.

- (PDF) Photogeneration of Organic Bases from o-Nitrobenzyl-Derived Carbamates. ResearchGate.

- CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate. Google Patents.

-

Photoreactions of ortho-nitro benzyl esters (Reproduced by[5]...). ResearchGate. Available at:

- 119137-03-0 | 2-Nitrobenzyl cyclohexylcarbamate. ChemScene.

- Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

- Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY. NJ.gov.

- 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate.

- Carbamate synthesis by carbamoylation. Organic Chemistry Portal.

- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents.

Sources

- 1. Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2-Nitrobenzyl cyclohexylcarbamate | 119137-03-0 [smolecule.com]

- 7. CN1803758A - Method for synthesizing 4-nitrobenzyl chloroformate - Google Patents [patents.google.com]

- 8. file1.lookchem.com [file1.lookchem.com]

- 9. 4-Nitrobenzyl chloroformate | 4457-32-3 | Benchchem [benchchem.com]

- 10. chemscene.com [chemscene.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. 4-Nitrobenzyl chloroformate - Safety Data Sheet [chemicalbook.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

Technical Guide: Structure Elucidation & Validation of 2-Nitrobenzyl Cyclohexylcarbamate

[1]

Executive Summary

This technical guide details the structural characterization and functional validation of 2-nitrobenzyl cyclohexylcarbamate , a model "caged" amine.[1] In chemical biology and drug delivery, this molecule represents a critical class of photolabile protecting groups (PPGs) used to mask amine functionality until triggered by UV irradiation (365 nm).[1]

This document moves beyond basic spectral assignment, providing a causal analysis of the synthesis, spectroscopic "fingerprints" required for quality assurance, and the photochemical validation protocols necessary to confirm "uncaging" efficiency.

Part 1: Synthetic Rationale & Mechanism[1]

To understand the structure, one must understand its assembly. The synthesis of 2-nitrobenzyl cyclohexylcarbamate is best achieved through an addition reaction, ensuring high atom economy and simplified purification.[1]

Preferred Route: Isocyanate Addition

The reaction between 2-nitrobenzyl alcohol and cyclohexyl isocyanate is the gold standard for this derivative.[1] Unlike chloroformate pathways, this route produces no acidic byproducts (HCl), preserving the acid-sensitive 2-nitrobenzyl moiety.

Reaction Scheme:

Graphviz Workflow: Synthesis & Elucidation

The following diagram outlines the critical path from raw materials to validated structure, highlighting the specific decision gates for a Senior Scientist.

Caption: Workflow for the synthesis and multi-modal validation of 2-nitrobenzyl cyclohexylcarbamate.

Part 2: Spectroscopic Characterization Strategy

As a carbamate, the molecule possesses distinct dipoles that make it amenable to standard spectroscopic techniques. However, the 2-nitrobenzyl group introduces specific paramagnetic shielding effects that serve as the primary confirmation of structure.[1]

Nuclear Magnetic Resonance ( H NMR)

The NMR spectrum is divided into three distinct zones. Use the following table to validate your product.

Solvent: CDCl

| Zone | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight (Why this matters) |

| Aromatic | 8.05 - 8.15 | Doublet (d) | 1H | Ar-H (C3) | The proton ortho to the Nitro group is highly deshielded.[1] |

| Aromatic | 7.40 - 7.70 | Multiplet (m) | 3H | Ar-H (C4, C5, C6) | Remaining aromatic protons.[1] |

| Benzylic | 5.50 - 5.55 | Singlet (s) | 2H | O-CH | CRITICAL: This sharp singlet confirms the ester linkage to the protecting group.[1] |

| Amide | 4.60 - 4.80 | Broad (br s) | 1H | N-H | Exchangeable with D |

| Cyclohexyl | 3.45 - 3.55 | Multiplet (m) | 1H | N-CH (Methine) | The single proton at the connection point.[1] |

| Aliphatic | 1.10 - 2.00 | Multiplet (m) | 10H | Cyclohexyl CH | The "cyclohexyl envelope."[1] |

Expert Note: If the benzylic singlet at 5.5 ppm appears split or shifted upfield (< 5.0 ppm), suspect hydrolysis of the isocyanate or incomplete reaction.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the nitro group and the success of the carbamate linkage.

-

Carbamate C=O: Look for a strong, sharp band at 1690–1720 cm

.[1] -

Nitro (

): Two distinct bands are mandatory: -

Amine (NH): A single, often weak band at 3300–3400 cm

.[1]

Mass Spectrometry (HRMS-ESI)[1]

Part 3: Photochemical Validation (Functional Elucidation)

Proving the structure is static; proving it works is dynamic. The defining feature of this molecule is its ability to cleave under UV light via the Norrish Type II mechanism .[3]

The Mechanism of Action

Upon irradiation at 365 nm, the nitro group abstracts a benzylic proton, forming an aci-nitro intermediate.[1] This rearranges to a hemiacetal, which collapses to release the free amine (cyclohexylamine), CO

Caption: Norrish Type II photocleavage mechanism of 2-nitrobenzyl carbamates.

Experimental Protocol: Photolysis Assay

To validate the "caging" efficiency, perform the following assay:

-

Preparation: Dissolve 10 mg of the carbamate in 1 mL of MeOH/PBS (1:1).

-

Irradiation: Expose the sample to a 365 nm UV LED (approx. 10 mW/cm

) for 1–10 minutes. -

Monitoring (TLC):

-

Monitoring (UV-Vis):

References

-

Photochemistry of 2-Nitrobenzyl Protecting Groups

-

Synthesis & Characterization

-

Applications in Chemical Biology

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buy 2-Nitrobenzyl cyclohexylcarbamate | 119137-03-0 [smolecule.com]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. rsc.org [rsc.org]

- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of 2-nitrobenzyl photolabile protecting groups

A Technical Guide to Mechanism, Synthesis, and Application

Executive Summary

The 2-nitrobenzyl (o-nitrobenzyl) group remains the gold standard in photolabile protecting groups (PPGs) for "caging" bioactive molecules. Its utility lies in its ability to render a molecule biologically inert until activated by a specific wavelength of light (typically 300–365 nm), allowing for high spatiotemporal control of biological signaling. This guide dissects the Norrish Type II-like photoisomerization mechanism, structural derivatives, and experimental protocols required for rigorous application in drug development and chemical biology.

Part 1: The Mechanistic Core

The uncaging of 2-nitrobenzyl derivatives is not a simple bond cleavage but a multi-step rearrangement. Understanding the intermediates—specifically the aci-nitro species—is critical for interpreting release kinetics, particularly in fast-signaling environments like neurotransmission.

The Reaction Pathway

Upon UV excitation, the nitro group abstracts a benzylic hydrogen.[1] This is the rate-determining step in the formation of the aci-nitro intermediate.

-

Excitation: Absorption of a photon promotes the molecule to an excited singlet state (

), which often undergoes intersystem crossing to a triplet state ( -

H-Abstraction: The nitro oxygen abstracts a proton from the benzylic carbon, forming the aci-nitro intermediate .[1] This species is often colored (transient absorption

400 nm) and is a distinct spectroscopic handle. -

Cyclization & Rearrangement: The aci-nitro species cyclizes to a benzisoxazoline (often short-lived) or rearranges directly into a hemiacetal.

-

Collapse: The hemiacetal collapses, releasing the free bioactive molecule (alcohol, carboxylate, amine, or phosphate) and the nitrosobenzaldehyde byproduct.

Expert Insight: Recent kinetic studies (Il'ichev et al.) indicate that at neutral physiological pH, the decay of the aci-nitro intermediate or the hydrolysis of the hemiacetal can become rate-limiting. This means the "release time" is not instantaneous upon irradiation but follows an exponential decay dependent on pH and buffer strength.

Mechanistic Visualization

The following diagram details the flow from excitation to release.

Caption: The stepwise rearrangement of 2-nitrobenzyl PPGs. The aci-nitro decay is often the spectroscopic observable used to measure release kinetics.

Part 2: Structure-Activity Relationships (SAR)

Modifying the benzyl ring allows researchers to tune the absorption maximum (

Key Derivatives

- -Substitution: Adding a methyl group at the benzylic position (e.g., NPE-caged ATP) prevents the formation of the aldehyde byproduct, yielding a ketone instead. This generally accelerates the release rate.

-

Alkoxy Substitution (DMNB): Adding methoxy groups at the 4 and 5 positions creates 4,5-dimethoxy-2-nitrobenzyl (DMNB). This shifts the absorption maximum from

280 nm to

Comparative Data

| Derivative | Quantum Yield ( | Byproduct | Application Note | |

| o-Nitrobenzyl (oNB) | ~280 | 0.1 – 0.6 | Nitrosobenzaldehyde | High efficiency, but requires deep UV (toxic). |

| ~260 | 0.2 – 0.4 | Nitroso-ketone | Highly water-soluble; fast release kinetics for neurotransmitters. | |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 0.01 – 0.1 | Nitroso-dimethoxybenzaldehyde | Standard for biological use due to UVA compatibility. |

Part 3: Experimental Protocols

This section outlines the synthesis of a caged carboxylate and the subsequent photolysis workflow.

Synthesis: General Coupling (Williamson Ether/Esterification)

Objective: Caging a carboxylic acid (e.g., Glutamate, GABA) with DMNB-bromide.

-

Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Base Addition: Add

or -

Coupling: Dropwise add 4,5-dimethoxy-2-nitrobenzyl bromide (1.1 eq).

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the bromide is UV active).

-

Purification: Dilute with EtOAc, wash with water/brine to remove DMF. Purify via silica gel chromatography. Crucial: Keep the product in the dark or under amber light to prevent premature photolysis.

Photolysis Workflow

Objective: Controlled release in a biological buffer.

-

Sample Prep: Dissolve caged compound in buffer (e.g., PBS, pH 7.4).

-

Scavenger Addition: Add 1 mM Dithiothreitol (DTT) or semicarbazide.

-

Why? The nitroso byproduct is electrophilic and can react with cysteine residues on proteins, causing off-target toxicity. DTT scavenges the nitroso species.

-

-

Irradiation: Use a 365 nm LED or Hg-arc lamp with a bandpass filter.

-

Dosimetry: Calibrate light intensity (

). High intensity short pulses are preferred for kinetic studies (Flash Photolysis).

-

Experimental Setup Diagram

Caption: Standard photolysis setup. The filter is critical to prevent heating the sample, which can cause thermal hydrolysis artifacts.

Part 4: Critical Considerations & Troubleshooting

The Inner Filter Effect

The nitroso byproduct often absorbs light at the same wavelength as the caged precursor (300–400 nm). As the reaction proceeds, the byproduct accumulates and competes for photons, effectively slowing down the uncaging rate.

-

Solution: Use flow cells to remove byproducts or limit conversion to <20% if absolute kinetics are required.

Dark Hydrolysis

While 2-nitrobenzyl groups are generally stable, they can undergo slow hydrolysis in acidic environments or at high temperatures.

-

Validation: Always run a "Dark Control" (sample prepared but not irradiated) alongside your experiment to quantify background activity.

References

-

Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts.[2] Biochemistry, 17(10), 1929–1935. Link

-

Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595.[3] Link

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link

-

Corrie, J. E., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer.[4] Photochemical & Photobiological Sciences, 4(1), 33-42.[4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for 2-Nitrobenzyl cyclohexylcarbamate

Technical Whitepaper for Drug Development & Photopharmacology

Part 1: Executive Summary & Utility

2-Nitrobenzyl cyclohexylcarbamate (NB-CHC) represents a canonical model in the field of photolabile protecting groups (PPGs) , specifically serving as a photobase generator (PBG) . Upon irradiation with near-UV light (

For researchers in drug delivery and materials science, NB-CHC is the "gold standard" for validating uncaging efficiency because the release of the amine is quantitatively measurable and the 2-nitrobenzyl chromophore is well-understood. This guide provides the definitive spectroscopic data required to validate the synthesis and monitor the photolysis of this compound.

Part 2: Chemical Identity & Physical Properties[1]

Before spectroscopic analysis, the compound must be verified against standard physicochemical constants.

Table 1: Physicochemical Profile

| Parameter | Value / Description |

| IUPAC Name | (2-Nitrophenyl)methyl cyclohexylcarbamate |

| CAS Registry | 119137-03-0 |

| Molecular Formula | |

| Molecular Weight | 278.31 g/mol |

| Appearance | White to light-yellow crystalline powder |

| Melting Point | 102–106 °C (Recrystallized from EtOH/Hexane) |

| Solubility | Soluble in |

| 254 nm (THF); Significant tailing to 350 nm |

Part 3: Synthesis Protocol (Isocyanate Route)

To ensure the spectroscopic data below correlates with high-purity material, the following synthesis route is recommended over the phosgene method due to higher atom economy and easier purification.

Reaction Logic

The synthesis exploits the nucleophilic addition of 2-nitrobenzyl alcohol to cyclohexyl isocyanate.[1] This reaction is thermodynamically driven by the formation of the stable carbamate linkage and requires no external base, minimizing side reactions.

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

-

Solvation: Dissolve 2-nitrobenzyl alcohol (1.53 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

-

Catalysis: Add Dibutyltin dilaurate (DBTDL) (1 drop, ~0.05 mol%) as a catalyst. Note: While the reaction proceeds without catalyst, DBTDL accelerates kinetics significantly.

-

Addition: Dropwise add Cyclohexyl isocyanate (1.25 g, 1.28 mL, 10.0 mmol) via syringe over 5 minutes.

-

Reflux: Heat the mixture to mild reflux (40 °C) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexane). The alcohol spot (

) should disappear. -

Workup: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid from hot Ethanol/Hexane (1:4 ratio) to yield white needles.

Workflow Visualization

Figure 1: Atom-efficient synthesis pathway via isocyanate addition.

Part 4: Spectroscopic Characterization[4]

This section details the diagnostic signals required to confirm structure and purity.[2][3][4][5]

Infrared Spectroscopy (FT-IR)

The IR spectrum is the quickest method to confirm the formation of the carbamate bond and the presence of the nitro group.

| Functional Group | Wavenumber ( | Assignment |

| N-H Stretch | 3320–3350 | Sharp band (secondary amide/carbamate). |

| C-H Stretch | 2930, 2855 | Cyclohexyl ring (asymmetric/symmetric). |

| C=O Stretch | 1690–1710 | Diagnostic: Carbamate carbonyl. Distinct from urea or ester.[5] |

| 1525–1535 | Strong nitro stretch. | |

| 1345–1355 | Strong nitro stretch. | |

| C-O-C Stretch | 1240–1260 | Ester-like linkage of the carbamate. |

Nuclear Magnetic Resonance ( H NMR)

Solvent:

Table 2:

| Multiplicity | Integration | Assignment | Structural Context | |

| 8.05–8.15 | Doublet (d) | 1H | Ar-H3 | Ortho to Nitro group (deshielded). |

| 7.60–7.70 | Multiplet (m) | 2H | Ar-H5, H6 | Meta/Para to Nitro. |

| 7.45–7.55 | Multiplet (m) | 1H | Ar-H4 | Aromatic ring proton. |

| 5.52 | Singlet (s) | 2H | Benzylic | Key Diagnostic: Shifts downfield due to Nitro and Oxygen. |

| 4.60–4.80 | Broad (br s) | 1H | N-H | Carbamate proton (exchangeable). |

| 3.45–3.55 | Multiplet (m) | 1H | Cyclohexyl C1-H | Methine proton adjacent to Nitrogen. |

| 1.90–2.00 | Multiplet (m) | 2H | Cyclohexyl | Equatorial protons. |

| 1.65–1.80 | Multiplet (m) | 2H | Cyclohexyl | Ring protons. |

| 1.10–1.45 | Multiplet (m) | 6H | Cyclohexyl | Remaining axial/equatorial protons. |

UV-Visible Spectroscopy

-

Primary Band:

nm (Aromatic -

Photolysis Band: Shoulder at 300–350 nm (

of Nitro group). -

Application Note: Irradiation at 254 nm is destructive to biological samples; therefore, 365 nm (LED source) is the standard for uncaging, targeting the absorption tail.

Part 5: Photocleavage Mechanism (Norrish Type II)

Understanding the mechanism is critical for interpreting time-resolved spectroscopic data during photolysis. The reaction is not a simple hydrolysis; it involves an excited-state intramolecular hydrogen abstraction.

The Mechanism

-

Excitation: Ground state nitro group absorbs a photon (

), entering the excited singlet state, which rapidly intersystem crosses to the triplet state. -

H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate (often visible as a transient yellow/orange species).

-

Rearrangement: The aci-nitro species cyclizes to an isoxazole-style intermediate.

-

Collapse: The ring opens to form a hemiacetal, which spontaneously collapses to release 2-nitrosobenzaldehyde and the carbamic acid .

-

Decarboxylation: The unstable carbamic acid loses

to yield free cyclohexylamine .

Mechanistic Pathway Diagram

Figure 2: Norrish Type II photocleavage pathway releasing the amine payload.

References

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Retrieved from [Link]

-

Bai, X., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 101(4), 1140-1145. Retrieved from [Link]

-

Corrie, J. E. T. (2005). Photoremovable Protecting Groups: 2-Nitrobenzyl and Benzyl Derivatives.[6] In Dynamic Studies in Biology (pp. 1-28). Wiley-VCH.

Sources

- 1. Buy 2-Nitrobenzyl cyclohexylcarbamate | 119137-03-0 [smolecule.com]

- 2. 2-Nitrobenzyl Cyclohexylcarbamate | 119137-03-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. rsc.org [rsc.org]

- 4. 2-Nitrobenzyl Cyclohexylcarbamate | 119137-03-0 | TCI EUROPE N.V. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Nitrobenzyl Cyclohexylcarbamate: A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-Nitrobenzyl cyclohexylcarbamate, a compound of interest in materials science and organic synthesis, particularly as a photobase generator.[1] Understanding its solubility in various organic solvents is paramount for its effective synthesis, purification, and application. This document will delve into the theoretical and practical aspects of its solubility, offering insights into solvent selection and providing protocols for experimental determination.

Physicochemical Properties of 2-Nitrobenzyl Cyclohexylcarbamate

A foundational understanding of the molecule's properties is essential to predict and explain its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₄ | [1][2][3] |

| Molecular Weight | 278.31 g/mol | [1][2][3] |

| Melting Point | 102-106 °C | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

The structure of 2-Nitrobenzyl cyclohexylcarbamate, featuring a nitro-substituted aromatic ring, a carbamate linkage, and a non-polar cyclohexyl group, results in a molecule with moderate polarity. This unique combination of functional groups dictates its interaction with different solvents.

Qualitative Solubility Insights from Synthesis and Purification

Aprotic Solvents: The Preferred Reaction Media

The synthesis of 2-Nitrobenzyl cyclohexylcarbamate is commonly carried out in aprotic solvents, with chloroform and dichloromethane being highlighted as optimal reaction environments.[1] This strongly indicates a high degree of solubility in these chlorinated hydrocarbons. The rationale behind this choice is to provide a medium that can effectively dissolve the reactants, 2-nitrobenzyl alcohol and cyclohexyl isocyanate, while minimizing competing side reactions that can occur in more reactive solvent environments.[1]

Protic Solvents: Utility in Purification with a Caveat

Ethanol and ethanol-water mixtures are cited as excellent solvent systems for the recrystallization of 2-Nitrobenzyl cyclohexylcarbamate.[1] This purification technique relies on the principle of high solubility at elevated temperatures and lower solubility upon cooling. Therefore, it can be inferred that 2-Nitrobenzyl cyclohexylcarbamate is readily soluble in hot ethanol and has limited solubility in cold ethanol and ethanol-water mixtures.

Conversely, the use of polar protic solvents like methanol is generally discouraged during the synthesis process.[1] This is not necessarily due to a lack of solubility, but rather because the protic nature of the solvent can lead to undesirable side reactions and decreased selectivity, likely through hydrogen bonding interactions with the reactants.[1]

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)

In the absence of extensive experimental data, the Hansen Solubility Parameter (HSP) theory provides a powerful framework for predicting the solubility of a solute in a given solvent. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute and the solvent:

-

δd (Dispersion): Energy from atomic forces.

-

δp (Polar): Energy from intermolecular dipole forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space is a predictor of solubility. A smaller Ra value indicates a higher likelihood of dissolution.

While the experimentally determined HSP values for 2-Nitrobenzyl cyclohexylcarbamate are not available, a skilled researcher can estimate them using group contribution methods.[4][5][6] This involves breaking down the molecule into its constituent functional groups and summing their respective contributions to the overall HSP.

Below is a table of HSPs for a range of common organic solvents to aid in preliminary solvent screening.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Non-Polar Solvents | |||

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Polar Aprotic Solvents | |||

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Polar Protic Solvents | |||

| Methanol | 14.7 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

Source: Data compiled from various sources.[7][8]

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise quantitative solubility data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely used technique.

Materials and Equipment

-

2-Nitrobenzyl cyclohexylcarbamate (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1. A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Nitrobenzyl cyclohexylcarbamate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath. Agitation is necessary to facilitate the dissolution process.

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.

-

-

Sampling and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered sample with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2-Nitrobenzyl cyclohexylcarbamate.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) for 2-Nitrobenzyl cyclohexylcarbamate and all solvents used. General safety practices include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust and vapors.

Conclusion

While specific quantitative solubility data for 2-Nitrobenzyl cyclohexylcarbamate remains to be extensively published, a clear qualitative understanding of its solubility can be derived from its synthetic and purification methodologies. It exhibits good solubility in aprotic solvents like chloroform and dichloromethane and is readily recrystallized from hot ethanol. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology for their determination. The theoretical framework of Hansen Solubility Parameters further offers a valuable tool for predictive solvent screening.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

ResearchGate. (n.d.). Solubility comparison in dichloromethane. [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

- Enekvist, M., et al. (2013). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 99(1), 194-201.

- Kyong, J. B., Park, B. C., Kim, C. B., & Kevill, D. N. (2000). Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. The Journal of Organic Chemistry, 65(23), 8051–8058.

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

-

University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

-

Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. [Link]

- Yamamoto, H., Abbott, S., & Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Hansen Solubility Parameters 50th anniversary conference, preprint.

-

Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. [Link]

-

ResearchGate. (n.d.). shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. [Link]

-

Sam Houston State University. (n.d.). A COMPUTATIONAL ROUTE TO HANSEN SOLUBILITY PARAMETERS OF NITRATED SPECIES THROUGH A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP. [Link]

-

Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]

- Royal Society of Chemistry. (2014). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity.

-

ResearchGate. (2023). Use of Group Contribution Methods, Hansen's Theory of Solubility and Microsoft Excel in the Selection of Solvents for the Extraction of Natural Products. [Link]

- Park, K. (2000). Hansen Solubility Parameters 2000.pdf.

-

PubChem. (n.d.). 2-Nitrobenzyl alcohol. [Link]

-

PubChem. (n.d.). Dichloromethane. [Link]

Sources

- 1. Buy 2-Nitrobenzyl cyclohexylcarbamate | 119137-03-0 [smolecule.com]

- 2. 2-Nitrobenzyl Cyclohexylcarbamate | 119137-03-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. kinampark.com [kinampark.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. hansen-solubility.com [hansen-solubility.com]

- 7. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 2-Nitrobenzyl Cyclohexylcarbamate

Executive Summary

2-Nitrobenzyl cyclohexylcarbamate is a molecule of significant interest, primarily recognized for its utility as a photolabile protecting group (PPG), often termed a "photocage".[1][2] This function allows for the controlled release of protected molecules with high spatiotemporal precision using light, a technique invaluable in fields ranging from organic synthesis to cell biology.[2][3] However, beyond its photochemical reactivity, a comprehensive understanding of its thermal stability is paramount for ensuring its safe storage, handling, and application, particularly in processes where elevated temperatures may be encountered. This guide provides a detailed technical overview of the thermal stability of 2-Nitrobenzyl cyclohexylcarbamate, outlining the theoretical underpinnings of its decomposition, robust analytical methodologies for its assessment, and critical safety considerations for laboratory and process scale-up.

Theoretical Framework: Structural Influences on Thermal Stability

The thermal stability of 2-Nitrobenzyl cyclohexylcarbamate is intrinsically linked to its molecular architecture. Two key functional groups dictate its decomposition behavior: the 2-nitrobenzyl group and the carbamate linkage .

-